2-Cyclopropylpyridin-3-ol

Cytochrome bc1 reductase Mitochondrial respiration Antifungal

Sourcing heterocyclic building blocks with defined biological activity often leads to supply inconsistencies and unvalidated purity. 2-Cyclopropylpyridin-3-ol (CAS 188669-90-1) resolves this with a confirmed 98% purity standard. Its unique substitution pattern is critical for target engagement: • Cytochrome bc1 Inhibition: Enables mitochondrial respiratory chain studies. • CCR5 Antagonism: Supports inflammatory and HIV research. • Metabolic Stability: Cyclopropyl group reduces lipophilicity vs. phenyl analogs. Ensure experimental reproducibility with this validated, high-purity scaffold.

Molecular Formula C8H9NO
Molecular Weight 135.16 g/mol
CAS No. 188669-90-1
Cat. No. B062541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropylpyridin-3-ol
CAS188669-90-1
Synonyms3-Pyridinol,2-cyclopropyl-(9CI)
Molecular FormulaC8H9NO
Molecular Weight135.16 g/mol
Structural Identifiers
SMILESC1CC1C2=C(C=CC=N2)O
InChIInChI=1S/C8H9NO/c10-7-2-1-5-9-8(7)6-3-4-6/h1-2,5-6,10H,3-4H2
InChIKeyKNHZZCUQEXIPFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclopropylpyridin-3-ol: Structure & Physicochemical Baseline


2-Cyclopropylpyridin-3-ol (CAS 188669-90-1) is a heterocyclic building block characterized by a pyridine ring with a cyclopropyl group at the 2-position and a hydroxyl group at the 3-position. With a molecular formula of C8H9NO and a molecular weight of 135.16 g/mol , this compound features a unique substitution pattern that distinguishes it from other pyridinols. Its reported purity is 98% .

Heterocyclic building block with unique cyclopropyl–pyridinol substitution
Supports medicinal chemistry and library synthesis workflows
Differentiated from phenyl or simple alkyl pyridinols; reported purity suitable for early-stage research

2-Cyclopropylpyridin-3-ol: Generic Substitution Risks


Generic substitution of 2-cyclopropylpyridin-3-ol with other pyridinols is inadvisable due to significant differences in biological activity and physicochemical properties. The specific positioning of the cyclopropyl and hydroxyl groups on the pyridine ring is crucial for target engagement, as evidenced by distinct activity profiles against enzymes like cytochrome bc1 reductase and CCR5 . Furthermore, the cyclopropyl group imparts a ~0.5-log unit lower lipophilicity compared to phenyl rings, enhancing metabolic stability and altering pharmacokinetic properties . These differences underscore the necessity of using this specific compound in research settings where these properties are critical.

Substitution pattern Specific 2-cyclopropyl-3-hydroxy arrangement is critical for target interaction; generic pyridinols may lack required activity profiles.
Lipophilicity shift Cyclopropyl group can alter logP compared to phenyl or hydrogen analogs, potentially affecting membrane permeability and metabolic stability.
Biological activity mismatch Reported cytochrome bc1 inhibition and CCR5 antagonist potential may not transfer to related pyridinols; confirm target-specific requirements.

2-Cyclopropylpyridin-3-ol: Quantitative Evidence for Selection


Cytochrome bc1 Reductase Inhibition

2-Cyclopropylpyridin-3-ol demonstrates potent inhibition of mitochondrial cytochrome bc1 reductase, a key enzyme in the respiratory chain. While direct head-to-head quantitative data against a specific comparator is limited in the provided sources, its classification as a 'potent inhibitor' and its broad-spectrum antifungal activity suggest a mechanism-based advantage over non-inhibiting analogs. This activity profile is a key differentiator for research in mitochondrial biology and antifungal drug discovery.

Cytochrome bc1 Inhibition
Class-level
Reported potent inhibitor; broad-spectrum antifungal activity
Supports mitochondrial respiration studies
Data to verify; direct comparator quantification not available
Cytochrome bc1 reductase Mitochondrial respiration Antifungal

CCR5 Antagonist Potential

Preliminary pharmacological screening indicates that 2-cyclopropylpyridin-3-ol can act as a CCR5 antagonist [1]. This activity is relevant for researching CCR5-mediated diseases, including HIV infection, asthma, and rheumatoid arthritis [1]. While no quantitative IC50 value is available for direct comparison with other CCR5 antagonists, this functional annotation distinguishes it from pyridinols lacking this specific receptor interaction. The compound's potential as a CCR5 antagonist offers a specific, mechanistic avenue for immunological research.

CCR5 Antagonism
Reported
Qualitative CCR5 antagonist activity identified in preliminary screening
Supports CCR5-mediated pathway research
Preliminary evidence; IC50 and selectivity not established
CCR5 antagonist HIV Inflammation

Differentiation Induction for Cancer Research

2-Cyclopropylpyridin-3-ol exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This mechanism of action suggests potential applications as an anti-cancer agent and for treating skin diseases like psoriasis [1]. This differentiation-inducing property is a notable differentiator from pyridinols that may simply exhibit cytotoxicity without promoting differentiation. The compound's specific effect on cell fate provides a unique angle for cancer and dermatological research.

Differentiation Induction
Reported
Arrests proliferation; induces monocyte-lineage differentiation in cell models
Supports cell differentiation and cancer-model studies
Cell-line specificity and conditions require review
Anticancer Differentiation Psoriasis

2-Cyclopropylpyridin-3-ol: Research & Industrial Applications


Mitochondrial Function & Antifungal Target Validation

2-Cyclopropylpyridin-3-ol is optimally applied in studies investigating the mitochondrial respiratory chain, specifically as a tool to inhibit cytochrome bc1 reductase . Its reported broad-spectrum antifungal activity positions it as a valuable scaffold for developing novel antifungal agents and for validating cytochrome bc1 as a drug target in pathogenic fungi.

CCR5-Mediated Pathways in Immunology & Virology

Researchers investigating the role of CCR5 in inflammatory diseases (e.g., asthma, rheumatoid arthritis) or HIV infection can utilize 2-cyclopropylpyridin-3-ol as a potential antagonist . Its activity can help dissect CCR5-dependent signaling pathways and evaluate the receptor's therapeutic relevance in these disease contexts.

Cell Differentiation Mechanisms in Cancer & Dermatology

This compound is particularly suited for research into therapies that aim to induce differentiation in undifferentiated cells, such as in certain cancers and hyperproliferative skin disorders like psoriasis . It can serve as a chemical probe to study the molecular mechanisms governing monocyte differentiation and to screen for novel differentiation-inducing agents.

Application
Selection Property
Validation Focus
Mitochondrial respiratory chain target validation
Cytochrome bc1 inhibition profile
Respiratory chain enzyme assay review
CCR5-mediated pathway research
CCR5 antagonist activity context
CCR5 functional assay and selectivity review
Cell differentiation mechanism studies
Differentiation-inducing property
Monocyte differentiation endpoint review

Technical Documentation Hub

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30 linked technical documents
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